

ONO-TR-772: A Comparative Guide to its Selectivity Profile Against K2P Channels

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Compound of Interest

Compound Name: ONO-TR-772

Cat. No.: B15587138

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of **ONO-TR-772**, a potent inhibitor of the two-pore domain potassium (K2P) channel TREK-1. The data presented herein is intended to assist researchers in evaluating **ONO-TR-772** as a pharmacological tool for studying the physiological and pathological roles of TREK-1 and other K2P channels.

Executive Summary

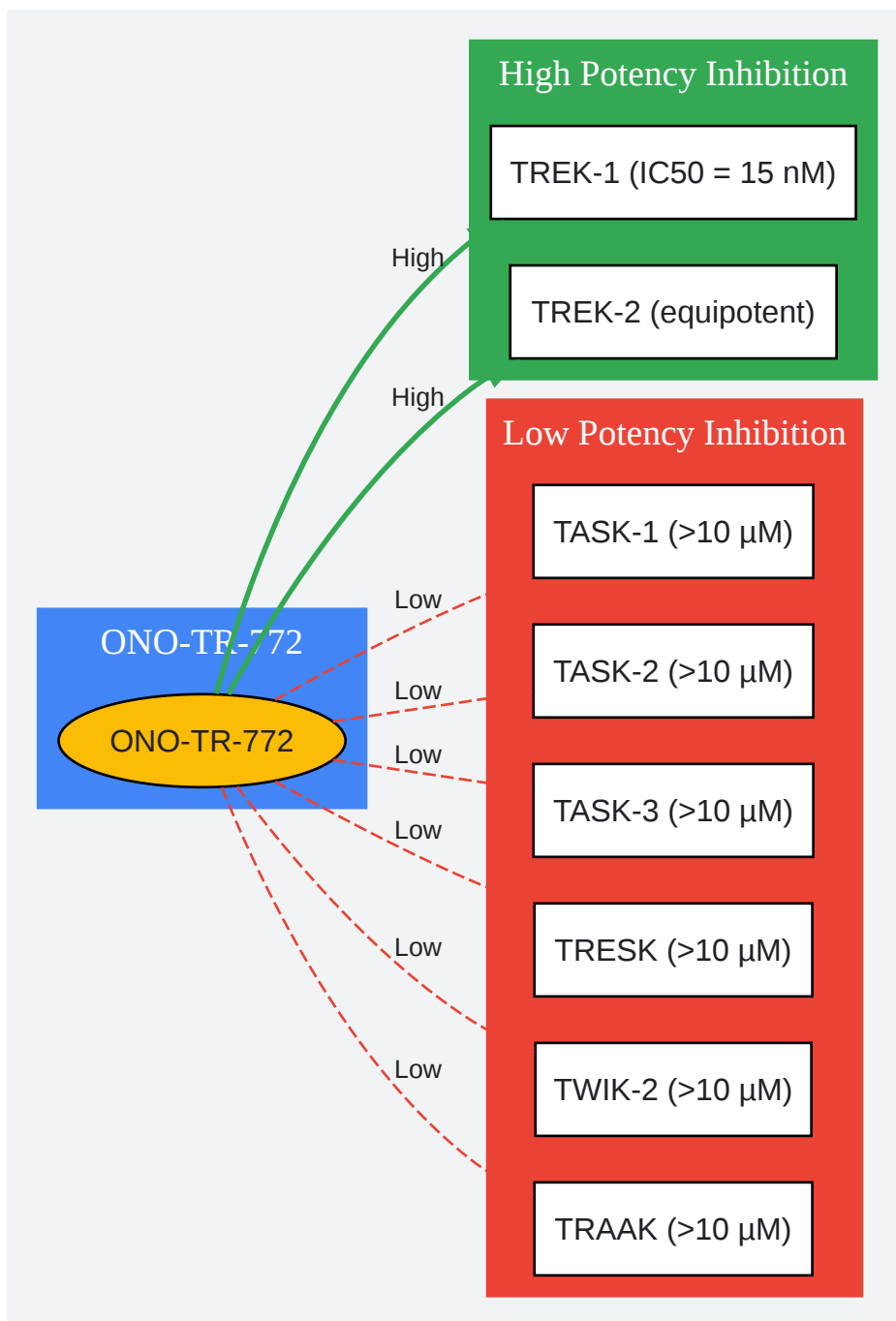
ONO-TR-772 is a highly potent inhibitor of the TREK-1 channel, with an IC₅₀ of 15 nM.^{[1][2]} It also demonstrates equipotent inhibition of the closely related TREK-2 channel, making it a dual TREK-1/TREK-2 inhibitor.^[1] Critically, **ONO-TR-772** exhibits a favorable selectivity profile, with significantly lower potency against other K2P channels, including TASK-1, TASK-2, TASK-3, TRESK, TWIK-2, and TRAAK, where the IC₅₀ is greater than 10 μM.^[1] This high degree of selectivity makes **ONO-TR-772** a valuable tool for specifically investigating the functions of TREK-1 and TREK-2 channels.

Data Presentation

The following table summarizes the inhibitory activity of **ONO-TR-772** against a panel of human K2P channels. The data was generated using thallium flux and manual patch clamp assays.

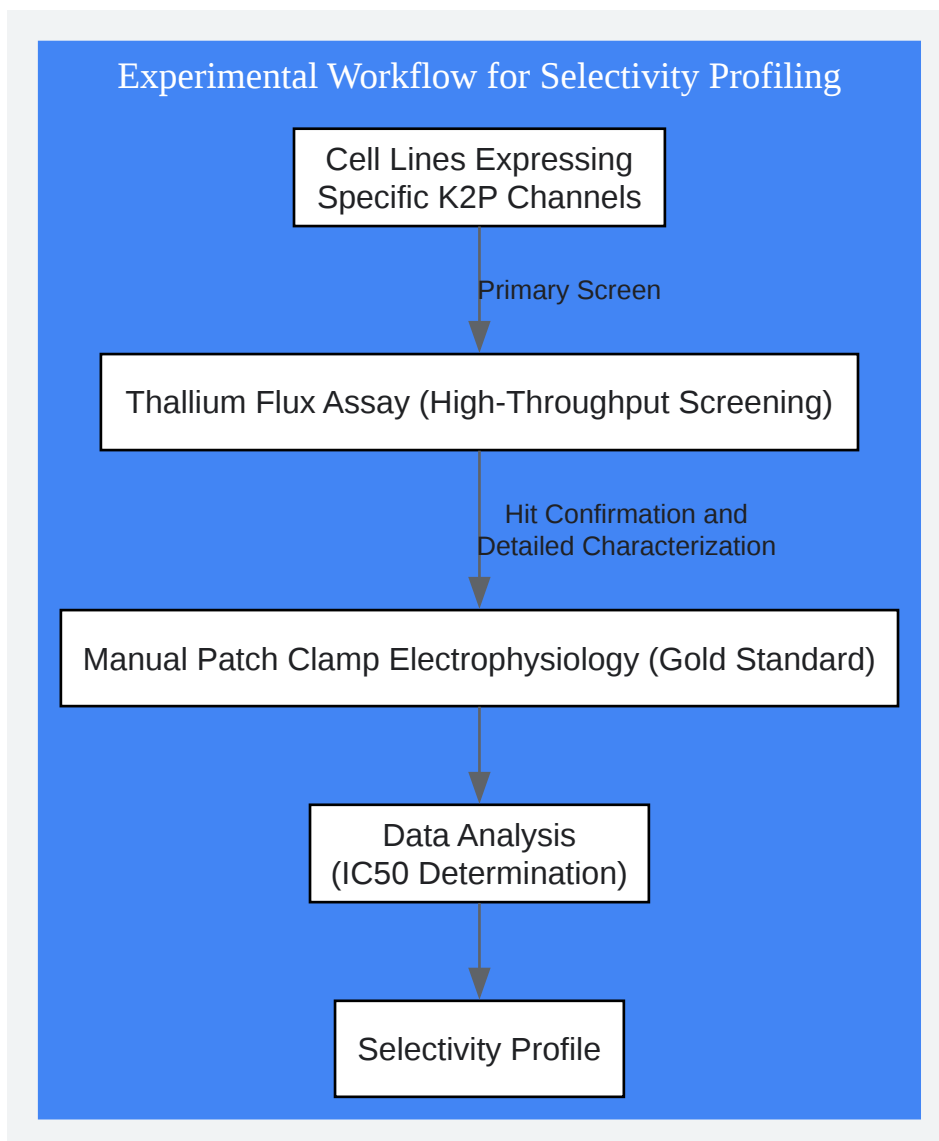
Channel	IC50 (nM)	Fold Selectivity vs. TREK-1
TREK-1	15	1
TREK-2	equipotent to TREK-1	1
TASK-1	>10,000	>667
TASK-2	>10,000	>667
TASK-3	>10,000	>667
TRESK	>10,000	>667
TWIK-2	>10,000	>667
TRAAK	>10,000	>667

Mandatory Visualizations



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Caption: Selectivity profile of **ONO-TR-772** against K2P channels.



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Caption: Workflow for assessing K2P channel inhibitor selectivity.

Experimental Protocols

The following are representative protocols for the assays used to determine the selectivity of **ONO-TR-772**. The specific details of the protocols used in the discovery of **ONO-TR-772** are not publicly available; therefore, these descriptions are based on standard methodologies for these assays.

Thallium Flux Assay (for High-Throughput Screening)

This assay is a fluorescence-based method used to measure the activity of potassium channels in a high-throughput format. It relies on the principle that thallium ions (Tl⁺) can pass through open potassium channels and that the influx of Tl⁺ can be detected by a specific fluorescent dye.

General Protocol:

- **Cell Culture:** Cells stably or transiently expressing the human K2P channel of interest are seeded into 384-well plates and cultured to form a confluent monolayer.
- **Dye Loading:** The culture medium is removed, and the cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™). This allows the dye to enter the cells.
- **Compound Incubation:** The dye-loading solution is removed, and cells are incubated with varying concentrations of the test compound (**ONO-TR-772**) or a vehicle control.
- **Thallium Stimulation and Signal Detection:** A stimulus buffer containing thallium sulfate is added to the wells. The influx of Tl⁺ through open K2P channels leads to an increase in the fluorescence of the intracellular dye. This fluorescence is measured in real-time using a fluorescence plate reader (e.g., FLIPR Tetra).
- **Data Analysis:** The rate of fluorescence increase is proportional to the number of open K2P channels. The inhibitory effect of **ONO-TR-772** is determined by measuring the reduction in the fluorescence signal in the presence of the compound compared to the vehicle control. IC50 values are calculated from the concentration-response curves.

Manual Patch Clamp Electrophysiology (for Detailed Characterization)

Manual patch clamp is considered the "gold standard" for studying ion channel pharmacology due to its high resolution and ability to directly measure ion channel currents.^[3]

General Protocol:

- **Cell Preparation:** Cells expressing the K2P channel of interest are grown on coverslips. For recording, a coverslip is transferred to a recording chamber on the stage of an inverted

microscope and continuously perfused with an extracellular solution.

- **Pipette Preparation:** Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 2-5 M Ω when filled with an intracellular solution.
- **Gigaohm Seal Formation:** The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.
- **Whole-Cell Configuration:** Following gigaseal formation, a brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing a "whole-cell" recording configuration. This allows for the control of the cell's membrane potential and the measurement of the total current flowing through all ion channels in the cell membrane.
- **Data Acquisition:** Membrane currents are recorded in response to specific voltage protocols (e.g., voltage ramps or steps) using a patch-clamp amplifier. For K2P channels, which are "leak" channels, a voltage ramp protocol is often used to assess the current-voltage relationship.
- **Compound Application:** **ONO-TR-772** is applied to the cell via the perfusion system at various concentrations. The effect of the compound on the K2P channel current is measured as a reduction in the current amplitude.
- **Data Analysis:** The percentage of current inhibition is plotted against the compound concentration to generate a concentration-response curve, from which the IC50 value is determined.

Representative Solutions:

- **Extracellular Solution (in mM):** 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- **Intracellular Solution (in mM):** 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

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